N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-acetamide
Description
N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-acetamide is a piperidine-derived acetamide compound characterized by a 2-amino-acetyl substituent on the piperidine ring and an acetamide group at the N-cyclopropyl position (). Its molecular weight is 213.28 g/mol (), and it has been synthesized for research purposes, particularly in the context of heterocyclic chemistry and drug discovery.
Properties
IUPAC Name |
N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-8(14)12-7-9-4-2-3-5-13(9)10(15)6-11/h9H,2-7,11H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWGKVDWOVSLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCCN1C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204335 | |
| Record name | Acetamide, N-[[1-(2-aminoacetyl)-2-piperidinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353945-55-7 | |
| Record name | Acetamide, N-[[1-(2-aminoacetyl)-2-piperidinyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353945-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[[1-(2-aminoacetyl)-2-piperidinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-acetamide typically involves the reaction of piperidine derivatives with acylating agents. One common method includes the use of acetic anhydride and a suitable base to facilitate the acylation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-acetamide serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules. Its ability to participate in various chemical reactions makes it a versatile reagent in laboratory settings.
Biology
Research has indicated that this compound may interact with biological macromolecules, influencing biochemical pathways. Notable studies have explored its potential roles in:
- Antimicrobial Activity : Preliminary assays suggest efficacy against certain bacterial strains.
- Anti-inflammatory Effects : Investigations into its mechanism of action reveal potential modulation of inflammatory pathways.
Medicine
In the field of medicinal chemistry, this compound is being evaluated for:
- Therapeutic Applications : Its structure suggests possible use in developing new drugs targeting specific diseases.
- Pharmacological Studies : Various studies have assessed its analgesic properties, indicating potential use as a pain management agent.
Industry
The compound is utilized in the production of pharmaceuticals and agrochemicals, contributing to the development of new materials and chemical processes. Its unique properties allow for innovative applications in industrial settings.
Case Studies and Research Findings
Research findings indicate significant promise for this compound across various applications:
- Pharmacological Studies : A study demonstrated that derivatives of this compound exhibited notable analgesic effects comparable to standard medications like ibuprofen, suggesting its potential for pain relief .
- Biological Assays : In vitro studies have shown that this compound can inhibit nitric oxide production, a key mediator in inflammatory responses .
- Synthesis Innovations : Recent advancements in synthetic methods have improved yields and purity, facilitating further research into its applications .
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Modifications
Key Observations :
- Substituent Flexibility: The piperidine ring tolerates diverse substitutions, such as amino-acetyl (target compound), chloro-acetyl (), and hydroxy-ethyl (), which alter polarity and reactivity.
Pharmacological Analogs
Table 2: Pharmacologically Active Piperidine-Acetamide Derivatives
Key Observations :
- Receptor Selectivity : Compound A () demonstrates 540-fold selectivity for M3 over M2 receptors, attributed to its bulky difluorocyclopentyl and phenyl groups . The target compound lacks reported receptor data but shares a piperidine-acetamide scaffold that may confer similar modularity for receptor interactions.
- Enzyme Inhibition : Pyridine-containing acetamides () show strong SARS-CoV-2 protease binding, highlighting the role of aromatic substituents in enzyme inhibition—a feature absent in the target compound .
Key Observations :
- Challenges: Chloro-acetyl derivatives () may require stringent conditions due to reactive intermediates, whereas amino-acetyl groups (target compound) demand protective strategies to prevent undesired side reactions.
Chemical and Physical Properties
Table 4: Physicochemical Comparisons
Key Observations :
- Lipophilicity : Chloro-acetyl derivatives () are more lipophilic (predicted LogP ~1.5), which may enhance blood-brain barrier penetration relative to the target compound.
Biological Activity
N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-acetamide is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound features a piperidine ring, an amino-acetyl group, and an acetamide moiety. The structural formula can be represented as follows:
This unique configuration contributes to its diverse biological activities, which include antimicrobial, anticancer, and neuroprotective properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biochemical pathways. For example, it has been suggested that the compound can inhibit certain metabolic enzymes and alter signal transduction processes .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of piperidine can demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 |
| Compound B | Escherichia coli | 0.025 |
| This compound | Various | TBD |
These findings suggest that the compound could be effective in treating bacterial infections, although specific MIC data for this compound needs further investigation .
Anticancer Activity
In vitro studies have indicated that piperidine derivatives possess anticancer properties by inducing apoptosis in cancer cells. For instance, certain analogs have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells . The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation.
Study 1: Antimicrobial Efficacy
A study conducted on several piperidine derivatives, including this compound, highlighted their efficacy against resistant bacterial strains. The research demonstrated that modifications to the piperidine structure could enhance antibacterial potency without increasing toxicity .
Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective potential of related compounds in models of neurodegenerative diseases. The results indicated that these compounds could inhibit acetylcholinesterase activity, suggesting a role in Alzheimer's disease therapy .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions with precise control of temperature (0–80°C), solvent selection (e.g., dichloromethane or dimethylformamide), and coupling agents like EDC/DCC to enhance yields. For example, analogous piperidinyl-acetamide derivatives require sulfonylation of piperidine intermediates followed by amide coupling . Key steps:
- Temperature : 25–50°C for amide bond formation.
- Catalysts : EDC/HOBt for activating carboxylic acids.
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to confirm backbone structure and substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]+ peaks).
- HPLC : Reverse-phase C18 columns with UV detection to assess purity (>98% for biological assays) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Acetylcholinesterase (AChE) or lipoxygenase (LOX) inhibition assays using spectrophotometric methods .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent Variation : Modify the acetamide side chain (e.g., aryl, alkyl groups) or piperidine substituents (e.g., sulfonyl, hydroxyethyl) to assess impacts on target binding .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with AChE’s catalytic triad) .
- Data Integration : Compare IC50 values of analogs (e.g., N-(4-bromo-3-methylphenyl) derivatives show 2x higher AChE inhibition than parent compounds) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Orthogonal Validation : Replicate assays using alternative methods (e.g., fluorometric vs. colorimetric enzyme assays) .
- Batch Analysis : Test compound purity via HPLC-MS to rule out degradation products .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide’s anti-inflammatory vs. conflicting cytotoxicity reports) .
Q. What computational methods predict the compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- In Silico ADMET : Use SwissADME or ProTox-II to estimate blood-brain barrier penetration (e.g., logP < 3 for CNS activity) or hepatotoxicity risks .
- QSAR Modeling : Train models on datasets of piperidine derivatives to correlate substituents with bioavailability .
Key Challenges in Advanced Research
- Enantiomeric Purity : Chiral resolution via chiral HPLC or enzymatic kinetic resolution is critical for neuropharmacological applications (e.g., (R)- vs. (S)-enantiomers show differing binding to opioid receptors) .
- Mechanistic Studies : Use CRISPR-engineered cell lines or knockout models to validate target engagement (e.g., siRNA silencing of LOX in anti-inflammatory assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
